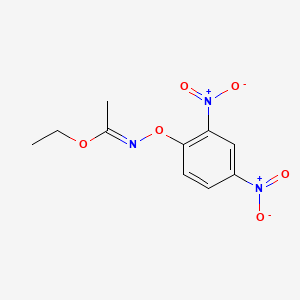

Ethyl N-(2,4-dinitrophenoxy)acetimidate

Description

Contextualization of the Compound's Significance in Contemporary Organic Chemistry

In modern organic synthesis, there is a continuous demand for novel reagents that enable efficient and selective bond-forming reactions. Ethyl N-(2,4-dinitrophenoxy)acetimidate, as a member of the N-alkoxyimidate class of compounds, is positioned within the cutting-edge research area of radical chemistry. The presence of the 2,4-dinitrophenoxy group, a potent electron-withdrawing moiety, significantly influences the reactivity of the imidate system. youtube.comnih.gov

The key significance of N-aryloxy amides and by extension, N-aryloxy imidates with electron-poor aryl groups, lies in their emerging role as precursors to amidyl radicals. These reactive intermediates can be generated under mild photoredox conditions and participate in a variety of important transformations, including hydroamination and N-arylation reactions. While specific studies detailing the use of this compound in this context are not widely documented, its structure strongly suggests its potential as a substrate for such transformations. The generation of an acetamidyl radical from this precursor could provide a valuable tool for the introduction of the acetamido group into organic molecules.

Furthermore, the imidate functional group itself is a versatile synthon in organic synthesis. Imidates can serve as precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. researchgate.net The unique electronic properties of the imidate, providing both electrophilic and nucleophilic centers, contribute to its synthetic utility. researchgate.net

Historical Perspective on its Introduction and Early Research Applications

Specific historical details regarding the initial synthesis and early research applications of this compound are not extensively documented in readily accessible literature. However, the history of its core functional group, the imidate, is well-established. The synthesis of imidates was first reported in the late 19th century.

One of the foundational methods for imidate synthesis is the Pinner reaction, discovered by Adolf Pinner. This reaction typically involves the acid-catalyzed addition of an alcohol to a nitrile. While effective, this method often requires harsh conditions. The general reactivity and synthesis of imidates have been a subject of study for over a century, leading to the development of various synthetic routes.

The synthesis of the dinitrophenoxy component of the molecule, 2-(2,4-dinitrophenoxy)ethanol (B1581911), has been described through the hydroxyethylation of 2,4-dinitrochlorobenzene with ethylene (B1197577) glycol in the presence of a base. chemicalbook.com It is plausible that the synthesis of the title compound would involve the reaction of this alcohol with an appropriate acetimidoyl derivative. While the specific timeline of the first synthesis of this compound is unclear, its availability from commercial suppliers indicates its use in chemical synthesis studies. youtube.com

Structural Features and their Theoretical Implications for Chemical Reactivity

The chemical behavior of this compound is intrinsically linked to its distinct structural components: the ethyl acetimidate core and the 2,4-dinitrophenoxy substituent.

The imidate functional group , with the general structure R-C(=NR')OR'', is an ester of an imidic acid. This group possesses a carbon-nitrogen double bond, which imparts reactivity similar to that of an imine, and an alkoxy group attached to the same carbon, reminiscent of an ester. This duality allows the imidate carbon to be susceptible to nucleophilic attack.

The ethyl group attached to the oxygen of the imidate moiety is a simple alkyl group that influences the compound's solubility and steric profile.

The most significant feature influencing the compound's reactivity is the N-(2,4-dinitrophenoxy) group . The two nitro groups on the phenyl ring are powerful electron-withdrawing groups, acting through both inductive and resonance effects. youtube.com This has several important theoretical implications:

Electrophilicity of the Imidate Carbon: The strong electron-withdrawing nature of the dinitrophenyl group enhances the electrophilicity of the imidate carbon, making it more susceptible to attack by nucleophiles.

Leaving Group Ability: The 2,4-dinitrophenoxy group is an excellent leaving group upon nucleophilic attack at the imidate carbon. The stability of the resulting 2,4-dinitrophenoxide anion is enhanced by charge delocalization through the aromatic ring and the nitro groups.

N-O Bond Lability: The electron-deficient nature of the dinitrophenyl ring weakens the N-O bond. This is a critical feature for its potential application in radical chemistry. Homolytic or heterolytic cleavage of this bond would be more facile compared to N-alkoxyimidates with electron-donating or neutral substituents on the aromatic ring. This facilitates the generation of an acetamidyl radical under appropriate conditions, such as photoredox catalysis.

Potential as an Electrophilic Aminating Agent: Related compounds, such as hydroxylamine (B1172632) derivatives with good leaving groups on the oxygen, are known to act as electrophilic aminating agents. By analogy, this compound could potentially react with nucleophiles at the nitrogen atom, leading to the transfer of the "acetimidoyl" group, which could then be hydrolyzed to an amino group.

Below is a table summarizing the key structural features and their implied reactivity:

| Structural Feature | Implied Reactivity |

| Imidate Group (C=N-O) | Site for nucleophilic attack, precursor to N-heterocycles. |

| Ethyl Group (-OCH2CH3) | Influences solubility and steric accessibility. |

| 2,4-Dinitrophenoxy Group | Potent electron-withdrawing group, enhances electrophilicity of the imidate carbon, acts as a good leaving group, and facilitates N-O bond cleavage for radical generation. |

Structure

3D Structure

Properties

CAS No. |

54322-32-6 |

|---|---|

Molecular Formula |

C10H11N3O6 |

Molecular Weight |

269.21 g/mol |

IUPAC Name |

ethyl (1Z)-N-(2,4-dinitrophenoxy)ethanimidate |

InChI |

InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3/b11-7- |

InChI Key |

UVBZLMGBNXCYNA-XFFZJAGNSA-N |

SMILES |

CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Isomeric SMILES |

CCO/C(=N\OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |

Canonical SMILES |

CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Approaches for Ethyl N 2,4 Dinitrophenoxy Acetimidate

Established Synthetic Routes to Ethyl N-(2,4-dinitrophenoxy)acetimidate

Two principal pathways have been identified for the synthesis of this compound: a nucleophilic aromatic substitution (SNAr) reaction and a condensation reaction.

Reaction Precursors and Reagent Selection

Nucleophilic Aromatic Substitution Route:

This pathway involves the reaction of a highly activated aryl halide with a suitable nucleophile.

Substrate: 2,4-Dinitrochlorobenzene is the standard electrophilic precursor. Its two electron-withdrawing nitro groups strongly activate the aromatic ring towards nucleophilic attack.

Nucleophile: The nucleophile required is the N-hydroxyacetimidate moiety. The synthesis of a related compound, ethyl (R)-2-[6-(2,4-dinitrophenoxy)hexyl]oxirane-carboxylate, demonstrates the feasibility of forming the dinitrophenoxy ether linkage. researchgate.net The direct nucleophile for the target molecule would be ethyl N-hydroxyacetimidate.

Reagents: The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the N-hydroxyacetimidate, thereby increasing its nucleophilicity. Common bases for such reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Condensation Route (via Pinner Reaction):

This approach involves the initial formation of an imidate ester, followed by condensation with a substituted phenol (B47542).

Precursor 1: Ethyl Acetimidate: This key intermediate is synthesized via the Pinner reaction. numberanalytics.comnumberanalytics.comwikipedia.orgnrochemistry.com

Reactants: Acetonitrile and ethanol (B145695) are the primary reactants.

Catalyst: Anhydrous hydrogen chloride (HCl) gas is the classic acid catalyst. nrochemistry.com Alternatively, other acid sources like acetyl chloride can be used to generate HCl in situ.

Precursor 2: 2,4-Dinitrophenol (B41442): This substituted phenol serves as the source of the dinitrophenoxy group.

Reagents: The condensation step typically requires a base to generate the more nucleophilic 2,4-dinitrophenoxide anion.

Optimization of Reaction Conditions for Preparative Scale Synthesis

Pinner Reaction Optimization (for Condensation Route):

For the large-scale synthesis of ethyl acetimidate hydrochloride, several factors can be optimized. numberanalytics.com

Temperature: The reaction is typically initiated at low temperatures (e.g., -10°C to 0°C) during the addition of the acid catalyst to control the exothermic reaction. The reaction is then allowed to proceed at a slightly elevated temperature (e.g., 0°C to 40°C) to ensure completion. numberanalytics.comnrochemistry.com

Catalyst and Solvent: The choice of acid catalyst and solvent is crucial. While gaseous HCl is traditional, using reagents like acetyl chloride in ethanol can be more manageable on a larger scale. The solvent, typically an excess of the alcohol reactant (ethanol), drives the reaction forward. Anhydrous conditions are critical to prevent the hydrolysis of the imidate to an ester. nrochemistry.com

Work-up: Precipitation of the ethyl acetimidate hydrochloride salt is often achieved by adding a non-polar solvent like tert-butyl methyl ether.

Nucleophilic Aromatic Substitution and Condensation Optimization:

Temperature Control: Both the SNAr and the condensation reactions are exothermic. On a preparative scale, careful temperature control is necessary to prevent side reactions and ensure safety.

Solvent Selection: The choice of solvent influences reaction rates and solubility of reactants. Polar aprotic solvents are generally preferred for SNAr reactions.

Base Selection: The strength and stoichiometry of the base used are critical. A strong, non-nucleophilic base is ideal for deprotonating the nucleophile without competing in the reaction.

Reaction Time: Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and maximize yield.

Mechanistic Considerations of the Formation Reactions

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr pathway proceeds through a two-step addition-elimination mechanism.

Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile (ethyl N-hydroxyacetimidate anion) attacks the carbon atom bearing the chlorine atom on the electron-deficient 2,4-dinitrochlorobenzene ring. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro groups.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the final product, this compound.

Mechanism of the Condensation Route (Pinner Reaction followed by Condensation):

Pinner Reaction Mechanism:

Protonation of Nitrile: The acid catalyst protonates the nitrogen atom of acetonitrile, making the carbon atom more electrophilic. numberanalytics.comnumberanalytics.com

Nucleophilic Attack by Alcohol: An ethanol molecule attacks the electrophilic carbon of the protonated nitrile, forming a tetrahedral intermediate. numberanalytics.comnumberanalytics.com

Formation of Imidate Salt: The intermediate rearranges to form the stable ethyl acetimidate salt (Pinner salt). numberanalytics.comnumberanalytics.com

Condensation Mechanism:

Formation of Phenoxide: A base deprotonates 2,4-dinitrophenol to form the highly nucleophilic 2,4-dinitrophenoxide anion.

Nucleophilic Attack: The 2,4-dinitrophenoxide attacks the carbon atom of the protonated ethyl acetimidate.

Proton Transfer and Elimination: A series of proton transfers and the elimination of a molecule of ammonia (B1221849) (or its salt) leads to the formation of the final product.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

A comparative analysis of the two synthetic routes can be made based on several green chemistry metrics.

| Metric | Nucleophilic Aromatic Substitution Route | Condensation Route (via Pinner) | Analysis |

| Atom Economy | Potentially higher, depending on the synthesis of the nucleophile. If ethyl N-hydroxyacetimidate is readily available, the main reaction has a good atom economy. | The Pinner reaction itself has 100% atom economy in theory. The subsequent condensation releases a small molecule (e.g., ammonia), slightly lowering the overall atom economy. | The condensation route, despite the elimination step, can be highly atom-economical. |

| Solvents | Often requires polar aprotic solvents like DMF, which have environmental and health concerns. | The Pinner reaction uses an excess of ethanol, a greener solvent. The condensation step may also be feasible in greener solvents. | The condensation route offers better potential for using more environmentally benign solvents. |

| Reagents | May use hazardous reagents like sodium hydride. | The Pinner reaction uses HCl or acetyl chloride. The condensation uses a base. While these have hazards, they can be managed. | Both routes involve hazardous reagents, but the Pinner reaction precursors are arguably more common and manageable on an industrial scale. |

| Energy Input | Reactions are often exothermic and may require initial heating to overcome activation energy, followed by cooling. | The Pinner reaction requires controlled temperatures but is often run at or below room temperature initially. The condensation may require heating. | Energy requirements are likely comparable, with a need for careful temperature control in both. |

| Waste Generation | Generates salt byproducts from the base used. Solvent waste needs careful management. | Generates ammonium (B1175870) salts as a byproduct. The use of excess alcohol in the Pinner step requires recovery and recycling for a green process. | Both routes generate waste, but the nature of the byproducts in the condensation route may be more manageable. |

Interactive Data Table: Green Chemistry Comparison

| Feature | Nucleophilic Aromatic Substitution | Condensation via Pinner Reaction |

| Primary Precursors | 2,4-Dinitrochlorobenzene, Ethyl N-hydroxyacetimidate | Acetonitrile, Ethanol, 2,4-Dinitrophenol |

| Key Intermediate | Meisenheimer Complex | Ethyl acetimidate hydrochloride |

| Potential Solvents | DMF, Acetonitrile | Ethanol, tert-Butyl methyl ether |

| Byproducts | NaCl or KCl | NH4Cl |

| Overall Yield | Dependent on nucleophile synthesis | Potentially high |

| Green Solvent Potential | Moderate | High |

Chemical Reactivity Profiles and Mechanistic Investigations of Ethyl N 2,4 Dinitrophenoxy Acetimidate

Nucleophilic Acyl Substitution and Imidate Chemistry

The core reactivity of Ethyl N-(2,4-dinitrophenoxy)acetimidate is expected to be dominated by nucleophilic substitution at the sp²-hybridized carbon of the imidate group. This reaction proceeds through a tetrahedral intermediate, followed by the expulsion of the stable 2,4-dinitrophenoxide anion. The general mechanism is analogous to nucleophilic acyl substitution observed in esters and amides, but with nuances characteristic of the imidate functional group.

Based on the reactivity of analogous 2,4-dinitrophenyl esters and imidates, this compound is predicted to react readily with nitrogen-based nucleophiles such as primary and secondary amines, and hydrazine. researchgate.net The reaction likely proceeds via a stepwise addition-elimination mechanism. researchgate.net The nucleophilic amine attacks the electrophilic carbon of the imidate, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the expulsion of the 2,4-dinitrophenoxy group and the formation of an amidine.

For instance, the reaction with a primary amine (R-NH₂) would yield an N,N'-disubstituted amidine and 2,4-dinitrophenol (B41442). The rate of this reaction is influenced by the basicity and steric hindrance of the incoming nucleophile. researchgate.net Studies on the aminolysis of similar esters show that the reaction can be catalyzed by a second molecule of the amine.

| Nucleophile | Expected Product | Reaction Type | Reference |

| Primary Amine (RNH₂) | N-Alkylacetamidine | Nucleophilic Substitution | orgsyn.org |

| Secondary Amine (R₂NH) | N,N-Dialkylacetamidine | Nucleophilic Substitution | researchgate.net |

| Hydrazine (N₂H₄) | Acetylhydrazide | Nucleophilic Substitution | researchgate.net |

This table presents expected products based on the reactivity of analogous compounds.

Oxygen-based nucleophiles, such as water, alcohols, and phenoxides, are also expected to react with this compound. Hydrolysis, for example, would lead to the formation of ethyl acetate (B1210297) and 2,4-dinitrophenol. The mechanism of hydrolysis of imidate salts has been shown to be dependent on the pH of the medium and the stereochemistry (syn or anti) of the imidate. cdnsciencepub.comresearchgate.net

In basic conditions, the reaction with alkoxides would yield a different imidate through trans-imidoylation, while reaction with phenoxides would result in a similar exchange of the aryloxy group. The reaction with water or alcohols is generally slower than with amines.

| Nucleophile | Expected Product | Reaction Type | Reference |

| Water (H₂O) | Ethyl acetate + 2,4-Dinitrophenol | Hydrolysis | cdnsciencepub.comresearchgate.net |

| Alcohol (ROH) | New Imidate/Ester + 2,4-Dinitrophenol | Alcoholysis/Transesterification | libretexts.orgchemguide.co.uk |

| Phenoxide (ArO⁻) | N-(Aryloxy)acetimidate | Nucleophilic Substitution | N/A |

This table presents expected products based on the reactivity of analogous compounds.

The reaction of imidates with organometallic reagents, which act as carbon-based nucleophiles, is a known method for the formation of ketones. alfa-chemistry.com It is therefore anticipated that this compound would react with Grignard reagents or organolithium compounds. The reaction would involve the nucleophilic attack of the carbanion on the imidate carbon, followed by the displacement of the 2,4-dinitrophenoxy leaving group to form a ketimine intermediate. Subsequent hydrolysis of the ketimine would yield a ketone.

| Nucleophile | Intermediate Product | Final Product (after hydrolysis) | Reference |

| Grignard Reagent (RMgX) | Ketimine | Ketone | alfa-chemistry.com |

| Organolithium (RLi) | Ketimine | Ketone | acs.org |

This table presents expected products based on the reactivity of analogous compounds.

Imidates such as this compound can exist as syn and anti isomers with respect to the C=N double bond. The stereochemistry of the starting imidate can significantly influence the reaction pathway and the nature of the products, particularly in hydrolysis reactions. cdnsciencepub.com Studies on the hydrolysis of imidate salts have demonstrated that anti isomers exclusively yield ester and amine products across a wide pH range. In contrast, syn isomers produce ester and amine products in acidic and neutral conditions, but a mixture of ester/amine and amide/alcohol products in basic conditions. cdnsciencepub.comresearchgate.net This difference in reactivity is attributed to stereoelectronic control in the cleavage of the tetrahedral intermediate. cdnsciencepub.com

For reactions involving chiral nucleophiles or substrates, the potential for diastereoselectivity exists, although specific studies on this compound are not available in the reviewed literature.

Leaving Group Effects of the 2,4-Dinitrophenoxy Moiety

The 2,4-dinitrophenoxy group is an excellent leaving group due to the presence of two strongly electron-withdrawing nitro groups on the aromatic ring. These groups stabilize the negative charge of the resulting 2,4-dinitrophenoxide anion through resonance and inductive effects. This stabilization lowers the activation energy for the departure of the leaving group, thereby facilitating nucleophilic substitution reactions.

Kinetic studies on analogous systems, such as the hydrazinolysis of 2,4-dinitrophenyl acetate, have provided insights into the mechanism and the role of the leaving group. researchgate.net In many nucleophilic substitution reactions involving 2,4-dinitrophenyl derivatives, the departure of the leaving group can be the rate-determining step, depending on the nucleophile and the reaction conditions. researchgate.net However, in other cases, the initial nucleophilic attack is the slower step. researchgate.net

The rate of departure of the 2,4-dinitrophenoxy group is influenced by factors such as the nature of the solvent and the electronic properties of the nucleophile. For instance, in the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine, the rate-determining step was found to be the formation of the zwitterionic intermediate in polar protic and aprotic solvents, while in reactions with other 2,4-dinitrobenzene derivatives in DMSO, the departure of the leaving group was rate-limiting. researchgate.net

| System | Nucleophile | Solvent | Rate-Determining Step | Reference |

| 2,4-Dinitrophenyl acetate | Hydrazine | Methanol | Concerted mechanism | researchgate.net |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Methanol, Acetonitrile, DMSO | Formation of zwitterionic intermediate | researchgate.net |

| Various 2,4-dinitrobenzene derivatives | Hydrazine | DMSO | Departure of the leaving group | researchgate.net |

This table presents kinetic data from studies on analogous compounds.

Electronic Effects on Reaction Rates and Pathways

The electronic nature of the substituents attached to the imidate core plays a critical role in dictating the rates and mechanisms of its reactions. In this compound, the 2,4-dinitrophenoxy moiety exerts a powerful electron-withdrawing effect, which has several important consequences for its reactivity.

The two nitro groups on the phenyl ring are strong -M (mesomeric) and -I (inductive) groups. This electronic pull draws electron density away from the phenoxy oxygen, making the N-(2,4-dinitrophenoxy) group a very good leaving group. This enhanced leaving group ability is a key factor in accelerating reactions where the cleavage of the N-O bond is involved.

For instance, in nucleophilic substitution reactions at the imidate carbon, the electron-withdrawing nature of the dinitrophenyl group polarizes the C=N bond, increasing the electrophilicity of the carbon atom. This makes the compound more susceptible to attack by nucleophiles. The rate of such reactions is anticipated to be significantly faster compared to imidates bearing electron-donating or less electron-withdrawing groups on the phenoxy ring.

Hypothetical Hammett Plot Data for Hydrolysis of Substituted Ethyl N-Phenoxyacetimidates

| Substituent on Phenoxy Group | Hammett Constant (σ) | Hypothetical log(k/k₀) |

| 4-Methoxy | -0.27 | -0.81 |

| 4-Methyl | -0.17 | -0.51 |

| H | 0.00 | 0.00 |

| 4-Chloro | 0.23 | 0.69 |

| 3-Nitro | 0.71 | 2.13 |

| 2,4-Dinitro | 0.78 (approx.) | 2.34 (extrapolated) |

This table presents hypothetical data for illustrative purposes, demonstrating the expected trend based on the electronic properties of the substituents.

Hydrolytic and Solvolytic Pathways of this compound

The hydrolysis of imidates can proceed through different mechanisms depending on the pH of the solution. The presence of the 2,4-dinitrophenoxy group is expected to influence the pathways and products of these reactions.

Under acidic conditions, the hydrolysis of imidates generally proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water on the imidate carbon. This leads to the formation of a tetrahedral intermediate. The decomposition of this intermediate can yield either an ester and an amine or a carboxylic acid and an amine, depending on the specific reaction conditions and the nature of the substituents.

For this compound, the proposed mechanism for acid-catalyzed hydrolysis is as follows:

Protonation: The imino nitrogen is protonated by a hydronium ion (H₃O⁺) to form a protonated imidate.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the C=N bond, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen of the leaving group.

Elimination: The intermediate collapses, cleaving the C-N bond to release ethyl acetate and 2,4-dinitrophenoxyamine. The strong electron-withdrawing nature of the dinitrophenyl group makes the corresponding amine a relatively stable leaving group.

Regeneration of Catalyst: The protonated 2,4-dinitrophenoxyamine can then be deprotonated to regenerate the acid catalyst.

Given the excellent leaving group ability of the 2,4-dinitrophenoxyamine, the breakdown of the tetrahedral intermediate is likely to be rapid.

In basic media, the hydrolysis of imidates typically involves the direct attack of a hydroxide (B78521) ion on the imidate carbon.

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbon atom of the imidate, forming a tetrahedral intermediate.

Elimination: This intermediate can then collapse in one of two ways:

Expulsion of the ethoxide ion (⁻OEt) to form N-(2,4-dinitrophenoxy)acetamide.

Expulsion of the 2,4-dinitrophenoxyamide anion (⁻N(H)OAr) to form ethyl acetate.

Due to the high stability of the 2,4-dinitrophenoxide anion as a leaving group, the pathway leading to the formation of the N-substituted amide is generally favored in the hydrolysis of N-aryl imidates. Thus, the expected major product under basic conditions would be N-(2,4-dinitrophenoxy)acetamide.

Solvolysis is a reaction where the solvent acts as the nucleophile. The rate and products of solvolysis of this compound would be highly dependent on the nature of the solvent.

In protic solvents like alcohols (e.g., methanol, ethanol), the reaction would be analogous to hydrolysis, leading to the formation of an ester (from the solvent alcohol) and 2,4-dinitrophenoxyamine. The rate of solvolysis is expected to increase with the polarity and nucleophilicity of the solvent.

Expected Relative Rates of Solvolysis in Different Solvents

| Solvent | Dielectric Constant (ε) | Nucleophilicity (N) | Expected Relative Rate |

| Acetic Acid | 6.2 | Low | Slow |

| Methanol | 32.7 | Moderate | Moderate |

| Ethanol (B145695) | 24.5 | Moderate | Moderate |

| Water | 80.1 | High | Fast |

| Formic Acid | 58.5 | Low | Slow (strong H-bonding) |

This table provides a qualitative prediction of solvolysis rates based on general solvent properties.

Rearrangement and Isomerization Reactions

Imidates, particularly those with an N-aryloxy group, are known to undergo thermal rearrangements.

This compound is a prime candidate for the Chapman rearrangement . This is a thermal intramolecular reaction involving a 1,3-migration of the aryl group from the oxygen atom to the nitrogen atom.

The expected rearrangement product of this compound upon heating would be Ethyl N-(2,4-dinitrophenyl)acetamidoate . This reaction proceeds through a four-membered cyclic transition state. The strong electron-withdrawing nature of the 2,4-dinitrophenyl group can facilitate this rearrangement by stabilizing the developing negative charge on the nitrogen atom in the transition state.

The identification of this rearrangement product would typically be carried out using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as by comparing its physical properties (e.g., melting point) with an authentic sample synthesized through an alternative route.

Mechanistic Elucidation of Intramolecular Transformations

The primary intramolecular transformation anticipated for this compound is a thermal 1,3-aryl migration from the oxygen atom of the imidate functionality to the nitrogen atom. This process is known as the Chapman rearrangement. The presence of the electron-withdrawing 2,4-dinitrophenyl group is expected to significantly influence the kinetics and thermodynamics of this rearrangement.

The proposed mechanism involves a concerted, pericyclic transition state, although a stepwise mechanism involving a short-lived, charge-separated intermediate cannot be entirely ruled out in some cases. The driving force for this rearrangement is the formation of a more stable amide C=O bond at the expense of the imidate C=N bond.

The Proposed Mechanistic Pathway:

Initiation by Thermal Activation: Upon heating, the molecule acquires sufficient thermal energy to overcome the activation barrier for the rearrangement.

Formation of a Four-Membered Transition State: The key step is the formation of a planar, four-membered transition state. In this transition state, the nitrogen atom's lone pair of electrons initiates a nucleophilic attack on the ipso-carbon of the 2,4-dinitrophenyl ring. Simultaneously, the C-O bond of the migrating aryl group begins to break.

Influence of the 2,4-Dinitrophenyl Group: The two nitro groups on the migrating phenyl ring are powerful electron-withdrawing groups. Their presence significantly lowers the electron density of the aromatic ring, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack by the imidate nitrogen. This electronic effect is expected to lower the activation energy for the rearrangement compared to imidates with electron-donating or neutral substituents on the migrating aryl group.

Product Formation: The rearrangement culminates in the formation of the thermodynamically more stable N-aryl amide, specifically N-(2,4-dinitrophenyl)-N-ethylacetamide.

Hypothetical Kinetic and Activation Parameters:

While specific experimental data for this compound is not available, a hypothetical data table below illustrates the kind of parameters that would be determined in a kinetic study of this rearrangement. The values are representative of what might be expected for a Chapman rearrangement facilitated by strong electron-withdrawing groups.

| Temperature (K) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Enthalpy of Activation (ΔH‡, kJ/mol) | Entropy of Activation (ΔS‡, J/mol·K) |

| 450 | 1.2 x 10⁻⁵ | 120 | 116 | -45 |

| 475 | 5.8 x 10⁻⁵ | |||

| 500 | 2.5 x 10⁻⁴ | |||

| 525 | 9.8 x 10⁻⁴ |

Note: The data in this table is hypothetical and serves to illustrate the typical parameters measured in mechanistic studies of Chapman rearrangements. The negative entropy of activation is consistent with a highly ordered, cyclic transition state.

Computational Insights:

Theoretical studies on similar Chapman rearrangements using methods like Density Functional Theory (DFT) have provided valuable insights into the geometry and energetics of the transition state. Such calculations for this compound would likely reveal a non-bonded N···C interaction distance in the range of 1.8 to 2.2 Å in the transition state. The calculated activation barrier would be expected to be in a range consistent with the temperatures at which these rearrangements are typically observed.

The computational models would also likely confirm that the transition state is stabilized by the delocalization of the developing negative charge onto the nitro groups of the migrating phenyl ring, further explaining the rate-enhancing effect of these substituents.

Applications of Ethyl N 2,4 Dinitrophenoxy Acetimidate As a Synthetic Precursor and Reagent

Utility in O-Functionalization Reactions

The structure of ethyl N-(2,4-dinitrophenoxy)acetimidate makes it an effective reagent for the introduction of functionalized oxygen moieties onto other molecules. This is most prominently demonstrated in the synthesis of hydroxylamine (B1172632) derivatives.

Synthesis of O-(2,4-dinitrophenyl)hydroxylamine and Analogues

A primary and well-documented application of this compound is its role as a key intermediate in the synthesis of O-(2,4-dinitrophenyl)hydroxylamine. This transformation is typically achieved through acid-catalyzed hydrolysis.

In a representative procedure, a suspension of this compound in dioxane is treated with a strong acid, such as perchloric acid, at low temperatures. mdpi.com The reaction mixture is stirred for several hours, after which it is poured into ice water and extracted with an organic solvent like methylene (B1212753) chloride. mdpi.com Following purification, which may involve precipitation from a mixed solvent system (e.g., diethyl ether and petroleum ether), O-(2,4-dinitrophenyl)hydroxylamine is obtained as a solid. mdpi.com The identity of the product is confirmed through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

This synthetic approach provides an efficient route to O-(2,4-dinitrophenyl)hydroxylamine, which is a valuable reagent in its own right, particularly for amination reactions.

Table 1: Synthesis of O-(2,4-dinitrophenyl)hydroxylamine

| Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield | Reference |

| This compound | 70% Perchloric acid, Dioxane, Methylene chloride, Diethyl ether, Petroleum ether | 0-5 °C, 5 hours | O-(2,4-dinitrophenyl)hydroxylamine | Not explicitly stated, but a successful synthesis is reported. | mdpi.com |

Formation of Other O-Alkylated and O-Acylated Derivatives

While the synthesis of O-(2,4-dinitrophenyl)hydroxylamine is a primary application, the reactivity of this compound suggests its potential for the formation of other O-alkylated and O-acylated derivatives. Although direct examples starting from this specific imidate are not extensively documented in the reviewed literature, the chemistry of related N-hydroxyimidates and N-alkoxyimidates provides a basis for these potential applications. For instance, the alkylation of ethyl N-hydroxyacetimidate is a known method for preparing O-alkyl hydroxylamines. This suggests that this compound could potentially react with various alcohols or carboxylic acids under appropriate conditions to yield a range of O-substituted hydroxylamine derivatives.

Role in the Construction of Heterocyclic Ring Systems

This compound plays a significant, albeit often indirect, role in the synthesis of heterocyclic compounds, particularly those containing nitrogen.

Synthesis of Nitrogen-Containing Heterocycles

The primary contribution of this compound to heterocyclic synthesis is through its conversion to O-(2,4-dinitrophenyl)hydroxylamine. This hydroxylamine derivative is a potent electrophilic aminating agent used in the synthesis of various nitrogen-containing heterocycles.

A notable application is the N-amination of pyridines and other nitrogenous aromatic compounds. The reaction of O-(2,4-dinitrophenyl)hydroxylamine with pyridines leads to the formation of N-aminopyridinium salts. These salts can be further functionalized, for example, by benzoylation, to produce N-benzoyliminopyridinium ylides. These ylides are versatile intermediates in organic synthesis.

Cyclization Reactions and Annulation Strategies

While direct participation of this compound in cyclization and annulation reactions is not widely reported, its derivative, O-(2,4-dinitrophenyl)hydroxylamine, is a key component in strategies that lead to fused heterocyclic systems. The N-iminopyridinium ylides, generated from the amination of pyridines with O-(2,4-dinitrophenyl)hydroxylamine, can undergo subsequent intramolecular reactions to form various bicyclic and polycyclic nitrogen-containing frameworks. The specific nature of the cyclization or annulation depends on the substituents present on the pyridine (B92270) ring and the reaction conditions employed.

Derivatization and Modification for Novel Reagent Development

The modification of this compound to generate novel reagents is an area with potential for further exploration. The inherent reactivity of the imidate functional group, coupled with the electron-withdrawing nature of the dinitrophenyl moiety, provides a platform for designing new synthetic tools. For example, alteration of the ethyl group or the acetyl moiety of the imidate could lead to reagents with tailored steric and electronic properties, potentially offering enhanced reactivity or selectivity in O-functionalization or amination reactions. However, specific examples of such derivatization for the development of new reagents from this compound are not extensively detailed in the currently available literature.

Generation of Substituted Imidates

The core structure of this compound features an imidate functional group, which can theoretically undergo substitution reactions to yield a variety of N-substituted imidates. The 2,4-dinitrophenoxy group is a competent leaving group, a feature attributed to the electron-withdrawing nature of the two nitro groups that can stabilize the resulting phenoxide anion through resonance.

This reactivity profile suggests that this compound could react with various nucleophiles, such as primary and secondary amines, to afford new imidate structures through a trans-O-imidoylation process. In such a reaction, the incoming amine would displace the 2,4-dinitrophenoxy group. The general transformation can be represented as follows:

Reaction Scheme:

In this representative scheme, an amine (R-NH2) reacts with this compound to form a new N-substituted imidate and 2,4-dinitrophenol (B41442).

While the specific use of this compound in this capacity is not extensively detailed in readily available literature, the principle is based on established imidate chemistry. The success and rate of such reactions would likely depend on factors such as the nucleophilicity of the amine, the solvent used, and the reaction temperature.

A hypothetical data table illustrating the potential scope of this reaction is presented below. This table is based on the general reactivity of similar compounds and is for illustrative purposes.

| Nucleophile (R-NH2) | Hypothetical Product | Potential Reaction Conditions |

| Aniline | Ethyl N-phenylacetimidate | Inert solvent (e.g., THF, Dioxane), elevated temperature |

| Benzylamine | Ethyl N-benzylacetimidate | Room temperature or gentle heating in a polar aprotic solvent |

| Hydrazine | Ethyl acetohydrazonate | Controlled conditions to avoid further reaction |

This table is a hypothetical representation of potential reactions and is not based on experimentally verified results for this compound.

Modification of the 2,4-Dinitrophenyl Moiety for Tuned Reactivity

The 2,4-dinitrophenyl (DNP) group in this compound plays a crucial role in its reactivity, primarily by acting as an effective leaving group. The reactivity of the DNP group can, in principle, be tuned by chemical modification of the nitro substituents.

The electron-withdrawing nitro groups are susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this is less common than their role in activating the phenoxy ether for cleavage. It is conceivable that under specific conditions, one of the nitro groups could be substituted by a different functional group, which would, in turn, alter the leaving group ability of the modified phenoxy moiety.

For instance, partial reduction of one nitro group to an amino group would significantly decrease the electron-withdrawing character of the ring, making the phenoxy group a poorer leaving group. Conversely, the introduction of additional electron-withdrawing substituents could further enhance its leaving group potential.

While specific research on the modification of the DNP moiety within this compound is not prominent, the broader field of nitroaromatic chemistry provides a basis for these potential transformations.

The following table outlines hypothetical modifications to the 2,4-dinitrophenyl group and the predicted effect on the reactivity of the imidate.

| Modification of DNP Moiety | Potential Reagents | Predicted Effect on Reactivity |

| Partial reduction of one NO2 group | Mild reducing agents (e.g., Na2S, (NH4)2S) | Decreased leaving group ability |

| Complete reduction of both NO2 groups | Catalytic hydrogenation (e.g., H2/Pd-C) | Significantly decreased leaving group ability |

| Nucleophilic substitution of a NO2 group | Strong nucleophiles under forcing conditions | Altered electronic properties and leaving group ability |

This table presents hypothetical modifications and their potential impact on reactivity, based on general principles of organic chemistry.

Advanced Analytical and Computational Methodologies in Research on Ethyl N 2,4 Dinitrophenoxy Acetimidate

Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are fundamental to unambiguously determine the molecular structure of Ethyl N-(2,4-dinitrophenoxy)acetimidate and to monitor its behavior in chemical reactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone for elucidating the covalent framework of organic molecules. For this compound, ¹H NMR would provide critical information on the chemical environment of its protons. The expected signals would include those for the ethyl group (a triplet and a quartet), the methyl group of the acetimidate moiety (a singlet), and the protons on the dinitrophenyl ring (appearing as multiplets or doublets). wiley-vch.deillinois.edueurisotop.com The precise chemical shifts and coupling constants would be invaluable for confirming the connectivity of the atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general chemical shift ranges for similar functional groups, as specific experimental data is not available.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (acetimidate) | 2.0 - 2.5 | 15 - 25 |

| O-CH₂-CH₃ | 4.0 - 4.5 | 60 - 70 |

| O-CH₂-CH₃ | 1.2 - 1.6 | 10 - 20 |

| Aromatic CH | 7.5 - 9.0 | 120 - 150 |

| C=N | - | 150 - 165 |

| Aromatic C-NO₂ | - | 140 - 155 |

| Aromatic C-O | - | 155 - 165 |

Mass Spectrometry (MS) for Fragmentation Analysis and Reaction Monitoring

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its exact mass and elemental composition (C₁₀H₁₁N₃O₆). wiley-vch.de

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would induce fragmentation of the molecular ion. nih.govcore.ac.uk The resulting fragment ions would provide clues about the compound's structure. For instance, characteristic losses of the ethoxy group, the nitro groups, or cleavage at the N-O bond would be expected. dtic.milnih.gov Predicted collision cross-section (CCS) values can also aid in the identification of the compound and its adducts in complex mixtures. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 270.07208 | 157.4 |

| [M+Na]⁺ | 292.05402 | 162.6 |

| [M-H]⁻ | 268.05752 | 162.3 |

| [M+NH₄]⁺ | 287.09862 | 171.8 |

| [M+K]⁺ | 308.02796 | 154.6 |

| [M+H-H₂O]⁺ | 252.06206 | 158.9 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Research Products

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. iaea.orgjuniperpublishers.com For this compound, IR spectroscopy would be expected to show strong absorption bands for the nitro groups (NO₂) around 1530 cm⁻¹ and 1340 cm⁻¹. researchgate.net Other key vibrational modes would include C-H stretching of the alkyl and aromatic groups, C=N stretching of the imidate, and C-O stretching frequencies. researchgate.netlongdom.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C=N and aromatic ring vibrations. iaea.org Together, these techniques would allow for the confirmation of the presence of all key functional groups within the molecule.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netresearchgate.neteurjchem.com If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. researchgate.net This would unambiguously confirm the connectivity and stereochemistry, including the geometry around the C=N double bond. Furthermore, the crystal packing information would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state properties of the compound.

Theoretical and Computational Chemistry Studies

In conjunction with experimental techniques, theoretical and computational methods offer a deeper understanding of the electronic properties and reactivity of a molecule.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound. nih.gov These calculations can predict the optimized molecular geometry, which can be compared with experimental data from X-ray crystallography.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can help to understand the molecule's reactivity and electronic transitions. researchgate.net The calculated electrostatic potential map would indicate the electron-rich and electron-deficient regions of the molecule, providing clues about its susceptibility to nucleophilic or electrophilic attack. These computational studies can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, to aid in the interpretation of experimental spectra. researchgate.net

Density Functional Theory (DFT) for Transition State Analysis and Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate details of chemical reactions, including those involving complex molecules like this compound. By calculating the electronic structure of a system, DFT can be employed to map out potential energy surfaces, identify transition states, and determine the most favorable reaction pathways. While specific DFT studies on this compound are not extensively documented in publicly available literature, the application of DFT to analogous systems, such as imidoyl radicals and other imidates, provides a clear indication of the insights that could be gained.

The process of locating a transition state with DFT often involves methods like the Nudged Elastic Band (NEB) or algorithms that optimize a starting geometry to a first-order saddle point on the potential energy surface. faccts.dedtu.dkmpie.de Once a transition state is located, its structure provides crucial information about the geometry of the reacting molecules at the point of highest energy. Vibrational frequency calculations are then typically performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. faccts.de

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Involving this compound

| Parameter | Value (Hypothetical) | Significance |

| Activation Energy (Ea) | 25 kcal/mol | Energy barrier for the reaction to occur. |

| Transition State Geometry | Distorted tetrahedral | Provides insight into the mechanism. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a transition state. |

| Reaction Enthalpy (ΔH) | -15 kcal/mol | Indicates an exothermic reaction. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, with its rotatable bonds and potential for various non-covalent interactions, MD simulations can provide invaluable insights into its conformational landscape and how it interacts with its environment. nih.govnih.govplos.org

A key application of MD is conformational analysis. By simulating the molecule in a solvent box (typically water), one can observe the different shapes (conformations) the molecule adopts due to thermal fluctuations. Analysis of the simulation trajectory can reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. For instance, the dihedral angles around the C-O, O-N, and C-N bonds in this compound could be monitored to understand the preferred orientations of the ethyl, acetimidate, and dinitrophenoxy groups.

Furthermore, MD simulations are exceptionally well-suited for studying intermolecular interactions. For example, a simulation of this compound in an aqueous solution would detail the formation and breaking of hydrogen bonds between the nitro groups and water molecules. bohrium.com This information is crucial for understanding its solubility and how it is solvated at a molecular level.

In a more complex scenario, MD simulations could be used to study the interaction of this compound with a biological target, such as an enzyme. By placing the molecule in the active site of the protein and running a simulation, one could observe how it binds, the key amino acid residues involved in the interaction, and the stability of the resulting complex. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses used to assess the stability of the complex and the flexibility of the protein upon ligand binding. nih.gov

Table 2: Potential MD Simulation Parameters and Observables for this compound

| Parameter/Observable | Typical Value/Description | Purpose |

| Simulation Time | 100 ns - 1 µs | To adequately sample conformational space. |

| Force Field | AMBER, CHARMM | To describe the potential energy of the system. |

| Water Model | TIP3P, SPC/E | To explicitly represent the solvent. |

| Key Dihedral Angles | Monitored over time | To identify stable conformers. |

| Radial Distribution Function | g(r) for water around nitro groups | To quantify solvation shell structure. |

| RMSD of Ligand | < 2 Å for stable binding | To assess the stability of the ligand in a binding site. |

Computational Studies on Solvation Effects and Catalytic Activation

The behavior of a molecule in solution is profoundly influenced by its interactions with the solvent, a phenomenon known as solvation. Computational chemistry provides a suite of tools to study these effects, ranging from implicit solvent models to explicit solvent simulations. For this compound, understanding its solvation is key to predicting its reactivity and properties in different chemical environments. rsc.orgnih.govarxiv.orgchemrxiv.orgmdpi.com

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model for Real Solvents (COSMO-RS), treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide good estimates of the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent. arxiv.orgchemrxiv.org This parameter is critical for calculating equilibrium constants and reaction rates in solution.

For a more detailed picture, explicit solvent simulations, as performed in MD, can be used. These simulations can reveal the specific arrangement of solvent molecules around the solute and the energetic contributions of different types of interactions (e.g., hydrogen bonding, van der Waals forces). nih.gov

Beyond solvation, computational methods are also pivotal in investigating the catalytic activation of molecules. While no specific catalytic applications for this compound are prominently reported, studies on related oxime ethers and esters demonstrate how catalysis can be explored computationally. acs.orgnih.govacs.orgacs.orgrsc.org For instance, DFT calculations can be used to model the interaction of the molecule with a potential catalyst, such as a transition metal complex. rsc.org These calculations can elucidate the mechanism of catalytic activation, which might involve the cleavage of the N-O bond or activation of the C=N bond.

For example, a hypothetical study could investigate the copper-catalyzed cross-coupling reaction of this compound. DFT could be used to model the oxidative addition of the N-O bond to a Cu(I) catalyst, followed by subsequent reaction steps. The calculated energy profile for the catalytic cycle would provide insights into the feasibility of the reaction and the role of the catalyst in lowering the activation barriers.

Table 3: Computational Approaches to Solvation and Catalysis of this compound

| Methodology | Application | Key Insights |

| PCM/COSMO-RS | Calculation of solvation free energy | Prediction of solubility and equilibrium constants in various solvents. |

| Explicit Solvent MD | Detailed analysis of solute-solvent interactions | Understanding of the microscopic structure of the solvation shell. |

| DFT with a Catalyst Model | Investigation of catalytic reaction mechanisms | Elucidation of the role of the catalyst and prediction of reaction outcomes. |

| Metadynamics | Exploration of complex reaction coordinates in catalysis | Overcoming energy barriers and finding reaction pathways in catalyzed reactions. nih.gov |

Comparative Studies with Analogous Acetimidate and Phenoxy Substituted Systems

Structure-Reactivity Relationships within the Imidate Class

Imidates, with the general structure R-C(=NR')OR'', are reactive species that can undergo various transformations, including hydrolysis and reactions with nucleophiles. wikipedia.org The reactivity of the imidate functional group is significantly influenced by the nature of the substituents R, R', and R''. In Ethyl N-(2,4-dinitrophenoxy)acetimidate, the key structural features are the ethyl acetimidate core and the N-O linkage to a 2,4-dinitrophenyl group.

The hydrolysis of N-substituted imidates, an important reaction pathway, is sensitive to pH and the steric and electronic properties of the substituents. psu.eduresearchgate.netrroij.com Generally, the hydrolysis of imidates can proceed through different mechanisms depending on the reaction conditions. Acid-catalyzed hydrolysis typically involves protonation of the nitrogen atom, followed by nucleophilic attack of water on the imidate carbon. In contrast, under basic conditions, direct nucleophilic attack on the imidate carbon is more common. The rate of hydrolysis is also influenced by the size of the substituent on the carbonyl carbon. researchgate.net

In the case of this compound, the presence of the strongly electron-withdrawing 2,4-dinitrophenoxy group on the nitrogen atom is expected to significantly enhance the electrophilicity of the imidate carbon. This increased electrophilicity makes the compound more susceptible to nucleophilic attack compared to imidates with electron-donating or less electron-withdrawing groups on the nitrogen. Kinetic studies on related N-substituted amides have shown that the hydrolysis rate is sensitive to the substituent on the carbonyl carbon, following an SN2-like mechanism with water acting as the nucleophile in neutral conditions. psu.eduresearchgate.net

The reactivity of imidates is also harnessed in various synthetic transformations. For instance, N-functionalized imidates are versatile precursors for the synthesis of heterocyclic compounds such as triazoles and triazines. rroij.com The specific reaction pathway and product distribution are highly dependent on the substituents of the imidate.

Comparative Analysis of Leaving Group Abilities of Substituted Phenoxy Moieties

The 2,4-dinitrophenoxy group in this compound functions as an excellent leaving group. The ability of a leaving group is intrinsically linked to its stability as an independent species, which often correlates with the acidity of its conjugate acid. chemeurope.comwikipedia.org A good leaving group is typically the conjugate base of a strong acid. chemeurope.com

The pKa of the conjugate acid of the leaving group is a useful parameter for comparing leaving group abilities. A lower pKa value for the conjugate acid corresponds to a more stable anionic leaving group and thus a better leaving group. The 2,4-dinitrophenoxide anion is highly stabilized by the strong electron-withdrawing effects of the two nitro groups, which delocalize the negative charge through resonance.

A comparative analysis with other substituted phenoxy moieties illustrates this principle. As shown in the table below, the pKa of the corresponding phenol (B47542) decreases with the increasing electron-withdrawing power of the substituents on the aromatic ring. This trend directly translates to an enhanced leaving group ability of the corresponding phenoxide.

| Substituted Phenol | pKa | Relative Leaving Group Ability |

|---|---|---|

| Phenol | 9.95 | Low |

| 4-Chlorophenol | 9.42 | Moderate |

| 4-Nitrophenol | 7.15 | High |

| 2,4-Dinitrophenol (B41442) | 4.11 | Very High |

| 2,4,6-Trinitrophenol (Picric Acid) | 0.38 | Excellent |

The excellent leaving group ability of the 2,4-dinitrophenoxy moiety in this compound facilitates nucleophilic substitution reactions at the imidate carbon.

Contrasting Reaction Profiles and Selectivity with Other Electron-Withdrawing Groups

The reaction profile and selectivity of molecules containing a potential leaving group are heavily influenced by the nature of that group. In this compound, the 2,4-dinitrophenoxy group imparts a high degree of reactivity. This can be contrasted with analogous systems bearing other electron-withdrawing groups.

For example, in nucleophilic aromatic substitution (SNAr) reactions, the rate of reaction is highly dependent on the nature of the leaving group. researchgate.net While halides are common leaving groups in SNAr reactions, substituted phenoxides can also participate, with their efficacy being a function of the substituents on the phenyl ring. The presence of multiple electron-withdrawing groups, as in the 2,4-dinitrophenoxy system, significantly accelerates the rate of nucleophilic substitution.

Computational studies on the gas-phase SN2 reactions of substituted phenoxides with halomethanes have shown that the nucleophilicity of the phenoxide decreases with an increase in the electron-withdrawing power of the substituent. nih.gov Conversely, this implies that the leaving group ability of the substituted phenoxide increases with the electron-withdrawing capacity of the substituents.

The reactivity of this compound can also be compared to systems with other types of electron-withdrawing leaving groups, such as tosylates or triflates. While these are also excellent leaving groups, the specific reaction kinetics and product distributions can vary based on the steric and electronic properties of the entire leaving group structure.

Analogous Reactions with Different Acyl Groups

The acyl group in an imidate system, in this case, the acetyl group in this compound, also plays a role in the molecule's reactivity. Altering the acyl group can modulate the electrophilicity of the imidate carbon and introduce steric effects that influence the rate and outcome of reactions.

Studies on acyl transfer reactions of 2,4-dinitrophenyl esters with different acyl groups have shown that the reaction rates are sensitive to the electronic effects of the acyl substituent. mdpi.com For instance, replacing the acetyl group with a more electron-withdrawing acyl group, such as a trifluoroacetyl group, would be expected to further increase the electrophilicity of the imidate carbon, making it even more susceptible to nucleophilic attack. Conversely, a more electron-donating acyl group would likely decrease the reactivity.

The steric bulk of the acyl group can also be a significant factor. A larger acyl group, such as a benzoyl or pivaloyl group, could hinder the approach of a nucleophile to the imidate carbon, thereby slowing down the reaction rate compared to the less hindered acetyl group.

The nature of the acyl group can also influence the stability of the resulting products and intermediates, potentially altering the reaction pathway and selectivity. For example, in the synthesis of N-acyl sulfamates from imidate precursors, a wide range of acyl groups can be tolerated, demonstrating the versatility of imidate chemistry. organic-chemistry.org

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Synthetic Transformations and Reaction Catalysis

Future research into Ethyl N-(2,4-dinitrophenoxy)acetimidate is likely to focus on its utility as a versatile building block in organic synthesis. The compound can be synthesized through methods such as the condensation reaction of ethyl acetimidate with 2,4-dinitrophenol (B41442) or via nucleophilic substitution on 2,4-dinitrochlorobenzene (DNCB). vulcanchem.com

The 2,4-dinitrophenoxy moiety is a known activating group. For instance, 2,4-dinitrophenol (DNP) has been demonstrated to be a highly efficient activator for the reaction between P(III) amides and nucleosides in nucleotide synthesis. researchgate.net This activation proceeds through an intermediate where a 2,4-dinitrophenoxy group is attached to the phosphorus(III) center. researchgate.net This suggests that the N-(2,4-dinitrophenoxy) group in the title compound could function as an excellent leaving group in nucleophilic substitution reactions, enabling the transfer of the ethyl acetimidoyl group (-C(CH₃)=N-OEt) to a wide range of nucleophiles.

Exploration in this area could involve reacting this compound with various carbon, nitrogen, and oxygen nucleophiles to forge new chemical bonds under mild conditions. Furthermore, the dinitrophenyl ring itself offers sites for further functionalization, potentially leading to novel catalysts or ligands where the imidate portion can modulate electronic properties or provide a secondary coordination site.

Integration into Automated Synthesis and High-Throughput Experimentation

The progression of drug discovery and materials science increasingly relies on automated synthesis and high-throughput screening (HTS) to rapidly generate and evaluate large libraries of compounds. nih.govrug.nl Technologies such as acoustic dispensing enable the synthesis of thousands of compounds on a nanomole scale in formats like 1536-well plates. nih.govrsc.org This miniaturized, on-the-fly synthesis approach is a prime area for the integration of reactive intermediates like this compound.

Its potential as a versatile synthetic precursor makes it an ideal candidate for inclusion in automated platforms. By treating it as a core scaffold, diverse libraries can be generated by reacting it with an array of building blocks in a parallel fashion. These automated systems often employ polar solvents such as ethylene (B1197577) glycol and 2-methoxyethanol, which are compatible with the chemistries involving dinitrophenyl compounds. nih.govrsc.org The resulting unpurified compound libraries can then be directly subjected to high-throughput screening assays, such as differential scanning fluorimetry (DSF) or microscale thermophoresis (MST), to identify hits against biological targets or materials with desired properties. nih.govrug.nl The synergy between high-throughput synthesis and high-throughput protein crystallography, for example, has the potential to significantly accelerate the identification of initial hits in drug discovery projects. nih.gov

Applications in Material Science Research

While direct applications of this compound in material science are not yet established in the surveyed literature, its structure and the chemistry of related compounds suggest potential avenues for research. The dinitrophenyl group is electronically distinct and can participate in charge-transfer interactions, which is a property of interest for electronic materials.

More concretely, the synthesis of related bifunctional molecules points toward potential polymer applications. For example, a mixture of 2-(2,4-dinitrophenoxy)ethanol (B1581911) (DNE) and bis(2,4-dinitrophenoxy)ethane (BDNE) can be synthesized from 2,4-dinitrochlorobenzene and ethylene glycol. researchgate.net A molecule like BDNE, which possesses two reactive dinitrophenoxy units, could theoretically serve as a cross-linker or a monomer precursor. By reacting such a molecule with difunctional nucleophiles (e.g., diamines or diols), specialized polymers could be formed. The resulting polymers would incorporate the dinitrophenyl units into their backbone, potentially imparting properties such as thermal stability, specific optical characteristics, or an affinity for certain surfaces or molecules. Future work could explore the synthesis of analogous bifunctional imidates derived from this compound for use in creating novel polymeric materials.

Development of Sustainable Synthesis Protocols and Methodologies

The principles of green chemistry are increasingly integral to modern chemical research, focusing on maximizing efficiency and minimizing environmental impact. Future research on this compound and related compounds should prioritize the development of sustainable synthesis protocols.

One key aspect of sustainability is the automation and miniaturization discussed previously. Nanomole-scale synthesis drastically reduces the amount of reagents and solvents used, which is a core tenet of green chemistry. nih.govrug.nl

Another area is reaction optimization to improve atom economy and yield. Research on the synthesis of the related precursor 2,4-Dinitrophenoxyethanol (2,4-DNPE) provides a relevant example. By systematically investigating parameters such as the type and amount of acid-binding agent, temperature, and reactant ratios, a high-yield protocol was developed. researchgate.net The use of ethanol (B145695), a relatively green solvent, for the purification of related dinitrophenoxy compounds also aligns with sustainable practices. researchgate.net Applying similar rigorous optimization to the synthesis of this compound, perhaps exploring catalytic rather than stoichiometric reagents and utilizing greener solvent systems, represents a valuable research direction.

Optimized Synthesis Conditions for a Related Precursor, 2,4-Dinitrophenoxyethanol researchgate.net

| Parameter | Optimized Value |

|---|---|

| Reactants | 2,4-Dinitrochlorobenzene (DNCB), Ethylene Glycol (EG) |

| Acid-Binding Agent | Sodium Hydroxide (B78521) (NaOH) |

| Molar Ratio (NaOH:DNCB) | 1.25 : 1.0 |

| Molar Ratio (EG:DNCB) | 6.0 : 1.0 |

| Reaction Temperature | 65 °C |

| Reaction Time | 6.0 hours |

| Achieved Yield | ~95% |

Q & A

Q. What are the recommended synthetic routes for Ethyl N-(2,4-dinitrophenoxy)acetimidate, and how are reaction conditions optimized?

Methodological Answer: this compound is synthesized via nucleophilic substitution between ethyl acetimidate and 2,4-dinitrophenol derivatives. Key steps include:

- Reagent Selection : Use of PCl₅ to activate the acetimidate group, enabling efficient coupling with 2,4-dinitrophenol under mild conditions .

- Solvent Optimization : Reactions are typically conducted in anhydrous dichloromethane or chloroform to avoid hydrolysis of intermediates.

- Purification : Column chromatography on deactivated silica gel (e.g., petrol ether/ethyl acetate gradients) removes unreacted starting materials and byproducts .

- Yield Improvement : Excess 2,4-dinitrophenol (1.2–1.5 equivalents) and controlled temperature (0–25°C) minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C-NMR : Identify characteristic peaks (e.g., ethyl ester protons at δ 1.2–1.4 ppm, imidate proton at δ 4.3–4.5 ppm, and aromatic protons from the dinitrophenyl group at δ 8.2–8.9 ppm) .

- IR Spectroscopy : Confirm the presence of imidate C=N stretching (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1340 cm⁻¹) .

- Chromatography :

- Melting Point : Validate consistency with literature values (112–114°C) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in catalytic asymmetric rearrangements?

Methodological Answer: The compound participates in catalytic asymmetric rearrangements via:

- Allylic Imidate Rearrangements : In the presence of chiral palladium catalysts, the imidate group undergoes [3,3]-sigmatropic shifts, enabling stereoselective synthesis of allylic amines. Key factors include:

- Computational Modeling : DFT studies reveal that electron-withdrawing nitro groups enhance electrophilicity at the imidate carbon, facilitating nucleophilic attack .

Q. How does this compound facilitate site-selective modification of biomolecules?

Methodological Answer: The compound is used to block free amine groups in proteins via covalent modification:

- Reaction Mechanism : The electrophilic imidate carbon reacts with lysine ε-amines, forming stable amidine adducts.

- Applications :

- Corneal Cross-Linking Studies : Blocks stromal amines without interfering with carbonyl-dependent cross-linking mechanisms, enabling targeted studies of tissue rigidity .

- Protein Engineering : Site-selective labeling for fluorescence or bioconjugation, achieved by adjusting pH (7.5–8.5) and reaction time (2–4 hours) .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Discrepancies in NMR or IR data often arise from:

- Tautomerism : Equilibrium between imidate and amidine forms in solution, resolved by low-temperature NMR (e.g., –40°C) to "freeze" tautomers .

- Impurity Profiles : Use LC-MS to detect trace byproducts (e.g., hydrolyzed acetamide derivatives) and refine purification protocols .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for novel derivatives .

Q. What strategies improve the stability of this compound in long-term storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.